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Introduction
Fluorogenic RNA aptamers are powerful tools for real-time imaging of RNA in living cells and

for the development of novel biosensors. The Chili aptamer is a synthetically-derived, 52-

nucleotide RNA that exhibits a large Stokes shift upon binding to specific 3,5-dimethoxy-4-

hydroxybenzylidene imidazolinone (DMHBI) derivatives.[1][2] One such derivative, DMHBO+,

binds to the Chili aptamer with high affinity, resulting in significant fluorescence emission in the

orange-red spectrum.[3][4] This activation occurs through an excited-state proton transfer

(ESPT) mechanism, where the aptamer facilitates the deprotonation of the DMHBO+ phenol,

leading to a dramatic increase in fluorescence.[1][3] The Chili aptamer's structure, which

includes a G-quadruplex, is crucial for this interaction.[1][2][3]

These application notes provide a comprehensive guide to the design of expression plasmids

for the Chili aptamer, along with detailed protocols for its expression and the subsequent

fluorescence activation with DMHBO+.

Signaling Pathway and Experimental Workflow
The interaction between the Chili aptamer and DMHBO+ is a key example of induced

fluorescence. The following diagram illustrates the signaling pathway from aptamer expression
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to fluorescence emission.
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Caption: Chili aptamer activation pathway.
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The subsequent diagram outlines the general experimental workflow, from plasmid design to

data analysis.
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Caption: Experimental workflow for Chili aptamer expression.

Quantitative Data
The performance of the Chili aptamer with DMHBO+ is summarized in the table below. This

data is essential for experimental design and interpretation.

Parameter Value Reference

Binding Affinity (Kd) 12 nM [4]

Excitation Maximum 456 nm [1]

Emission Maximum 592 nm [4]

Quantum Yield 10% [5]

Stokes Shift >130 nm [2]

Experimental Protocols
Protocol 1: Plasmid Design and Construction for Chili
Aptamer Expression
This protocol outlines the design and cloning of a plasmid for the in vitro transcription of the

Chili aptamer using a T7 promoter.

1.1. Plasmid Backbone Selection:

Choose a high-copy number plasmid with a T7 promoter (e.g., pUC19, pET vectors). The

vector should contain suitable restriction sites flanking the T7 promoter for insertion of the

aptamer sequence.

1.2. Chili Aptamer DNA Template Design:

The DNA template will consist of the T7 promoter sequence, followed by the 52-nucleotide

Chili aptamer sequence, and a terminator sequence.
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Chili Aptamer Sequence (5' to 3'):GGCUA GCUGG AGGGG CGCCA GUUCG CUGGU

GGUUG GGUGC GGUCG GCUAG CC[6]

DNA Template for PCR (sense strand):TAATACGACTCACTATAG (T7 promoter) +

GGCTAGCTGGAGGGGCGCCAG TTCGCTGGTGGTTGGGTGCGGTCGGCTAGCC (Chili

sequence)

Design PCR primers to amplify this entire construct. The primers should include restriction

sites for cloning into your chosen vector.[7][8]

1.3. Cloning Procedure:

PCR Amplification: Amplify the DNA template using high-fidelity DNA polymerase.

Purification: Purify the PCR product using a standard PCR purification kit.

Restriction Digest: Digest both the purified PCR product and the recipient plasmid vector

with the chosen restriction enzymes.

Ligation: Ligate the digested insert and vector using T4 DNA ligase.

Transformation: Transform the ligation mixture into competent E. coli cells (e.g., DH5α).

Selection and Verification: Plate the transformed cells on selective agar plates. Screen

colonies by colony PCR and confirm the correct insertion by Sanger sequencing.

Protocol 2: In Vitro Transcription of Chili Aptamer
This protocol describes the synthesis of the Chili aptamer RNA from the constructed plasmid.

2.1. Materials:

Linearized plasmid DNA containing the T7-Chili aptamer cassette.

T7 RNA polymerase.

Ribonucleotide triphosphates (NTPs).

Transcription buffer.
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RNase inhibitor.

DNase I.

2.2. Procedure:

Linearize Plasmid: Linearize the plasmid downstream of the aptamer sequence using a

suitable restriction enzyme to ensure a defined transcript length.[9]

Transcription Reaction: Set up the transcription reaction according to the T7 RNA

polymerase manufacturer's instructions. Incubate at 37°C for 2-4 hours.

DNase Treatment: Add DNase I to the reaction to remove the plasmid DNA template.

Incubate for 15-30 minutes at 37°C.

RNA Purification: Purify the transcribed Chili aptamer RNA using denaturing polyacrylamide

gel electrophoresis (PAGE) or a suitable RNA purification kit.[10]

Quantification: Determine the concentration of the purified RNA using a spectrophotometer

(e.g., NanoDrop) by measuring the absorbance at 260 nm.

Protocol 3: Chili Aptamer Fluorescence Assay with
DMHBO+
This protocol details the procedure for measuring the fluorescence of the Chili aptamer upon

binding to DMHBO+.

3.1. Materials:

Purified Chili aptamer RNA.

DMHBO+ solution.

Assay buffer (e.g., 40 mM HEPES, pH 7.5, 125 mM KCl, 5 mM MgCl₂).[11]

Fluorometer or fluorescence plate reader.

3.2. Procedure:
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RNA Folding: Dilute the purified Chili aptamer RNA to the desired final concentration (e.g.,

0.5 µM) in the assay buffer. Heat the solution to 95°C for 3 minutes, then cool to room

temperature for 20 minutes to allow for proper folding.[10]

DMHBO+ Addition: Add DMHBO+ to the folded RNA solution to the desired final

concentration (e.g., 0.5 µM).[5]

Incubation: Incubate the mixture at room temperature for at least 3 minutes to allow for

binding.[10]

Fluorescence Measurement:

Set the excitation wavelength of the fluorometer to ~456 nm.

Measure the fluorescence emission spectrum, with the expected peak at ~592 nm.[12]

As a control, measure the fluorescence of DMHBO+ in the assay buffer without the Chili

aptamer to determine the background fluorescence.

Data Analysis:

Calculate the fluorescence enhancement by dividing the fluorescence intensity of the Chili-

DMHBO+ complex by the fluorescence intensity of DMHBO+ alone.

For binding affinity (Kd) determination, titrate a fixed concentration of Chili aptamer with

increasing concentrations of DMHBO+ and fit the resulting data to a binding curve.[6]

Conclusion
The Chili aptamer, in conjunction with the fluorophore DMHBO+, provides a versatile and

highly fluorescent system for RNA detection and imaging. The protocols and data presented

here offer a comprehensive resource for researchers aiming to utilize this technology. Careful

plasmid design and adherence to the outlined experimental procedures will enable the

successful expression of the Chili aptamer and its application in a wide range of molecular

biology and drug development contexts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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